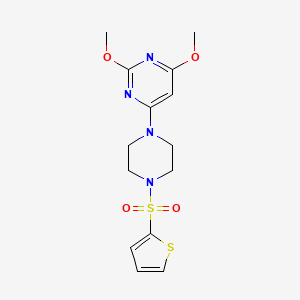

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Description

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a thiophene-2-sulfonyl group at the 6-position. The 2,4-dimethoxy groups on the pyrimidine core distinguish it from related compounds.

Properties

IUPAC Name |

2,4-dimethoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-21-12-10-11(15-14(16-12)22-2)17-5-7-18(8-6-17)24(19,20)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLZJYMUHRUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:

-

Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between appropriate methoxy-substituted precursors. For instance, 2,4-dimethoxy-6-chloropyrimidine can be prepared by reacting 2,4-dimethoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3).

-

Substitution with Piperazine: : The next step involves the nucleophilic substitution of the chlorine atom in 2,4-dimethoxy-6-chloropyrimidine with piperazine. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

-

Introduction of the Thiophen-2-ylsulfonyl Group: : The final step involves the sulfonylation of the piperazine ring with thiophen-2-sulfonyl chloride. This reaction is usually performed in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of solvents and reagents to industrial quantities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form thiol derivatives.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group would yield sulfone derivatives, while substitution of the methoxy groups could yield a variety of substituted pyrimidines.

Scientific Research Applications

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring and the thiophen-2-ylsulfonyl group are key functional groups that can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Oxazolo[4,5-d]pyrimidine Series

describes oxazolo[4,5-d]pyrimidine derivatives with piperazinyl sulfonyl substituents. Key comparisons include:

- Substituent Diversity : The target compound’s thiophene-2-sulfonyl group contrasts with methylsulfonyl (e.g., compound 10 ), phenylsulfonyl (compound 11 ), and tosyl groups (compound 12 ) in this series. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to alkyl or simple aryl sulfonamides .

- Physical Properties : Melting points for oxazolo[4,5-d]pyrimidines range from 192°C to 291°C, influenced by sulfonyl substituents. The target compound’s melting point is unreported, but its dimethoxy groups could reduce crystallinity compared to bulkier tosyl derivatives .

- Synthesis Yields : Analogues in this series were synthesized in 71–77% yields, suggesting moderate efficiency for similar piperazinyl sulfonylation reactions .

Table 1: Oxazolo[4,5-d]pyrimidine Derivatives vs. Target Compound

Thieno[3,2-d]pyrimidine Derivatives (Patent Compounds)

and highlight thieno[3,2-d]pyrimidines with methanesulfonyl-piperazinyl groups, such as 4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine. Key differences include:

- Core Heterocycle: The target compound’s pyrimidine core is simpler than the fused thienopyrimidine system, which may alter bioavailability or binding affinity .

- Additional Functional Groups : Patent compounds incorporate morpholine and benzimidazole moieties, which are absent in the target. These groups likely modulate solubility or target selectivity .

Piperazinyl Pyrimidines with Aromatic Substituents

and provide insights into pyrimidines with diverse piperazinyl substituents:

- 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine : This analogue shares a dimethoxyphenylsulfonyl group but includes a trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to the target’s thiophene-sulfonyl and dimethoxy substituents.

Thienopyrimidine-Based GPR55 Antagonists

describes furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone, a GPR55 antagonist. Comparisons include:

- Heterocycle vs.

Biological Activity

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, neuroprotective effects, and other relevant biological activities.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms that is common in many biologically active compounds.

- Dimethoxy groups : These substituents can enhance lipophilicity and influence the compound's interaction with biological targets.

- Piperazine moiety : Known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.

- Thiophenes : These sulfur-containing heterocycles are often associated with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2,4-Dimethoxy... | MCF-7 (breast) | 0.09 ± 0.0085 | |

| 2,4-Dimethoxy... | A549 (lung) | 0.03 ± 0.0056 | |

| 2,4-Dimethoxy... | Colo-205 (colon) | 0.01 ± 0.074 |

These values indicate potent cytotoxicity, suggesting that the compound may inhibit tumor growth effectively. The mechanism of action is believed to involve interference with cellular proliferation pathways.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that derivatives of pyrimidines can exhibit significant anti-Alzheimer's activity:

| Compound | AChE Inhibition (%) | Reference |

|---|---|---|

| 2,4-Dimethoxy... | 16.00 ± 0.04% | |

| Donepezil (standard) | 4.82 ± 0.75 µM |

These findings suggest that the compound could serve as a lead in developing treatments for neurodegenerative diseases.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that similar pyrimidine compounds exhibit significant antioxidant activity:

This data indicates that the compound can scavenge free radicals effectively, which may contribute to its overall therapeutic profile.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives:

- Anticancer Studies : A comprehensive evaluation of various pyrimidine-pyrazine compounds showed that those with electron-rich groups exhibited superior anticancer activity compared to standard chemotherapeutics like etoposide .

- Neuroprotective Research : Investigations into anti-Alzheimer's agents revealed that certain pyrimidine derivatives demonstrated competitive inhibition against acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology .

- Antioxidant Assessments : Compounds were tested for their ability to reduce oxidative stress markers in vitro, showing promising results compared to established antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.